2-[Benzyl(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple stepsThe final step involves the esterification with 3-methyl-4-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .
Scientific Research Applications
2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Shares the benzisothiazole ring system and has similar biological activities.
Indole derivatives: Possess a similar aromatic ring system and are used in various therapeutic applications.
Uniqueness
2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N3O6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[benzyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O6S/c1-17-15-19(11-12-21(17)27(29)30)24(28)33-14-13-26(16-18-7-3-2-4-8-18)23-20-9-5-6-10-22(20)34(31,32)25-23/h2-12,15H,13-14,16H2,1H3 |
InChI Key |
BVIAFBDCEQZWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCN(CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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